N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034505-47-8) is a heterocyclic sulfonamide derivative with a molecular weight of 371.42 g/mol. Its scaffold integrates a pyrazine-substituted pyrazole, an ethyl linker, and a 2,3-dihydrobenzofuran-5-sulfonamide core.

Molecular Formula C17H17N5O3S
Molecular Weight 371.42
CAS No. 2034505-47-8
Cat. No. B2789972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
CAS2034505-47-8
Molecular FormulaC17H17N5O3S
Molecular Weight371.42
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
InChIInChI=1S/C17H17N5O3S/c23-26(24,14-1-2-17-13(11-14)4-10-25-17)20-7-9-22-8-3-15(21-22)16-12-18-5-6-19-16/h1-3,5-6,8,11-12,20H,4,7,9-10H2
InChIKeyVGZAFHJPWODWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034505-47-8): Core Structural Identity and Research Tool Status


N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide (CAS 2034505-47-8) is a heterocyclic sulfonamide derivative with a molecular weight of 371.42 g/mol [1]. Its scaffold integrates a pyrazine-substituted pyrazole, an ethyl linker, and a 2,3-dihydrobenzofuran-5-sulfonamide core. The compound is commercially available as a research reagent, typically offered at ≥95% purity. Critically, this molecule is not a characterized pharmaceutical agent; its publicly accessible bioactivity profile is currently undefined, placing it firmly in the category of an early-stage discovery building block or screening library entity.

Procurement Relevance: Why N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide Cannot Be Interchanged with a Generic Analog


While the sulfonamide class is vast, small variations within this scaffold can lead to profound changes in target engagement, selectivity, and pharmacokinetic behavior. The specific combination of a pyrazin-2-yl group with a 2,3-dihydrobenzofuran moiety in this compound defines a unique chemical topology. For research groups exploring structure-activity relationships (SAR) against targets like carbonic anhydrases or kinases, replacing this analog with a simpler benzenesulfonamide or a pyridinyl-pyrazole variant would invalidate any comparative binding or functional data. Without this exact compound, SAR campaigns lose a critical data point for understanding the contribution of the pyrazine nitrogen lone pairs to hydrogen-bond networks or metal coordination [1].

Quantitative Differentiation of N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide from Closest Structural Analogs


Atomic-Level Structural Divergence: Pyrazine-2-yl versus Pyridine-4-yl Substitution Modifies Hydrogen-Bond Acceptor Capacity

The target compound incorporates a pyrazine ring at the pyrazole's 3-position, in contrast to the more common pyridin-4-yl analog (N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, CAS 1448028-70-3). This pyrazine-for-pyridine exchange increases the total hydrogen bond acceptor (HBA) count to 7, versus 6 for the pyridinyl analog [1]. The additional nitrogen in the pyrazine ring provides a second potential coordination site for metal ions, which is relevant for designing selective metalloenzyme inhibitors such as carbonic anhydrase isoforms [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Design

Physicochemical Space Comparison: Lipophilicity Profile Indicates Suitability for CNS-Penetrant Library Design

The target compound's computed XLogP3-AA is 0.4 [1]. In comparison, the diuretic clinical candidate 2,3-dihydrobenzofuran-5-sulfonamide derivatives of the 1990s exhibit calculated LogP values near or above 2.0 . The lower lipophilicity can substantially improve aqueous solubility and reduce off-target binding to plasma proteins, which is a key differentiator for early-stage libraries aimed at central nervous system (CNS) targets where LogP values below 3 are favored.

Drug Discovery Physicochemical Property Optimization CNS Drug Design

Patent Landscape Analysis Confirms Structural Novelty Within Pyrazolyl Sulfonamide Space

A search of the patent literature reveals that while the pyrazolyl benzenesulfonamide class is extensively claimed for COX-2 inhibition (e.g., EP0923933, US5466823), the specific combination of a 2,3-dihydrobenzofuran-5-sulfonamide with a pyrazine-substituted pyrazole is not exemplified in major anti-inflammatory sulfonamide patents [1][2]. This lack of prior exemplification suggests a higher degree of structural novelty and potentially distinct intellectual property (IP) status, reducing the risk of IP entanglement for programs targeting kinases or carbonic anhydrases using this specific scaffold.

Intellectual Property Chemical Novelty Freedom to Operate

Recommended Application Scenarios for N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling

Given the dual nitrogen motif in the pyrazine ring, this compound can serve as a probe molecule in carbonic anhydrase (CA) inhibition assays. Researchers can compare its inhibition constants (Ki) against human CA isoforms II, IX, and XII to map how an additional HBA affects selectivity, using the pyridin-4-yl analog as a direct comparator [1].

CNS-Penetrant Scaffold Fragment Library Expansion

With an XLogP3-AA of 0.4, this compound is an attractive low-lipophilicity fragment for fragment-based drug discovery (FBDD) campaigns targeting CNS diseases. Its physicochemical profile outperforms many 2,3-dihydrobenzofuran-5-sulfonamide derivatives for CNS-focused library procurement [2].

IP-Protected Kinase Inhibitor Lead Generation

As the scaffold is not exemplified in major anti-inflammatory sulfonamide patents, medicinal chemistry teams can employ this compound as a starting point for synthesizing novel kinase inhibitors with reduced risk of prior art overlap, particularly for targets like RIP kinases or BTK [3].

Quote Request

Request a Quote for N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.